molecular formula C40H40F6IrN4P B1429646 [Ir(dtbbpy)(ppy)2][PF6] CAS No. 676525-77-2

[Ir(dtbbpy)(ppy)2][PF6]

Cat. No.: B1429646
CAS No.: 676525-77-2
M. Wt: 914 g/mol
InChI Key: VCIVELSSYHAWGC-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

The synthesis of [Ir(dtbbpy)(ppy)2][PF6] typically involves the following steps:

Chemical Reactions Analysis

[Ir(dtbbpy)(ppy)2][PF6] undergoes various types of reactions, including:

    Oxidative Aza-Henry Reaction: It catalyzes the coupling of N-arylamines and nitroalkanes.

    Atom Transfer Radical Addition (ATRA): It facilitates the addition of haloalkanes to alkenes and alkynes.

    Conversion of 2-Bromoanilides: It converts 2-bromoanilides to 3,3-disubstituted oxindoles.

    Reductive Cross-Coupling: It catalyzes aryl-alkyl C−C reductive cross-coupling reactions.

Scientific Research Applications

[Ir(dtbbpy)(ppy)2][PF6] is used in various scientific research applications, including:

    Chemistry: It is employed as a photocatalyst in organic synthesis, enabling reactions such as radical acylation and cross-coupling.

    Biology: It is used in the development of photodynamic therapy agents for cancer treatment.

    Medicine: It is explored for its potential in drug development and photopharmacology.

    Industry: It is utilized in the production of fine chemicals and materials science

Comparison with Similar Compounds

[Ir(dtbbpy)(ppy)2][PF6] is compared with other similar iridium-based photocatalysts, such as:

These comparisons highlight the unique properties of [Ir(dtbbpy)(ppy)2][PF6], such as its specific ligand environment and photophysical characteristics, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;iridium(3+);2-phenylpyridine;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.2C11H8N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-6,8-9H;;/q;3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVELSSYHAWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40F6IrN4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676525-77-2
Record name (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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